2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine
Overview
Description
2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a cyano group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique properties, which include high electronegativity and lipophilicity, making this compound valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a series of reactions including chlorination, fluorination, and subsequent nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of 2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine often involves large-scale fluorination processes. These processes utilize reagents such as trifluoromethylsilane or sodium trifluoroacetate to introduce the trifluoromethyl group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(trifluoromethyl)pyridine: Similar structure but lacks the phenyl group.
3-(Trifluoromethyl)pyridine: Lacks both the cyano and phenyl groups.
2-Phenyl-3-(trifluoromethyl)pyridine: Lacks the cyano group.
Uniqueness
2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine is unique due to the combination of the cyano, phenyl, and trifluoromethyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it valuable for various applications .
Properties
IUPAC Name |
5-phenyl-3-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-6-10(8-18-12(11)7-17)9-4-2-1-3-5-9/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPDXANCXRILJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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